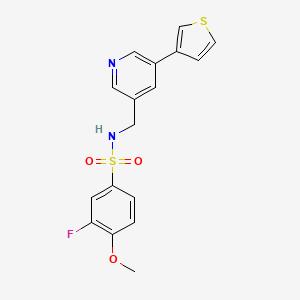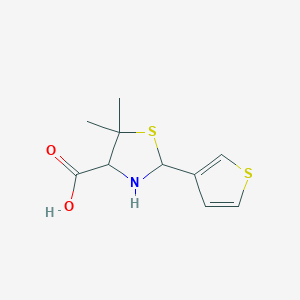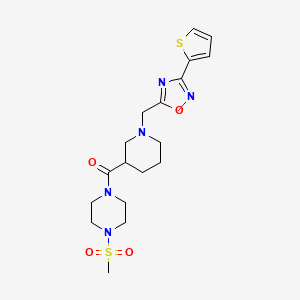
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a piperidine ring, a benzyloxybenzyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and potential biological activities.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
The 1,3,4-oxadiazole bearing compounds, including structures similar to the one , have been synthesized and analyzed for their potential in various biological activities. One such study involves the synthesis of N-substituted derivatives, highlighting the versatility and potential of 1,3,4-oxadiazole compounds in generating substances with significant biological properties (H. Khalid et al., 2016). Another research focused on producing a series of 5-substituted 1,3,4-oxadiazole compounds, further indicating the class's relevance in developing new biological agents (H. Khalid et al., 2016).
Biological Evaluation
1,3,4-Oxadiazole derivatives have demonstrated a range of biological activities, from antimicrobial to anticancer properties. For instance, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles showed significant antibacterial and moderate antifungal activities, as well as promising results in molecular docking studies for antibacterial and antifungal action (S. Vankadari et al., 2013). Similarly, piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and tested for their anticancer activities, showing cytotoxicity towards various human cancer cell lines (M. Murty et al., 2013).
Chemical Interactions
Research into the chemical interactions and modifications of 1,3,4-oxadiazole derivatives has revealed their potential in various applications, including as corrosion inhibitors and in creating protective layers on metals. These studies underscore the compound's versatility beyond its biological activities, suggesting broader applications in materials science and engineering (P. Ammal et al., 2018).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidine Intermediate:
- Starting with 4-(benzyloxy)benzyl chloride, it reacts with piperidine under basic conditions to form 1-(4-(benzyloxy)benzyl)piperidine.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), reflux.
-
Synthesis of the Oxadiazole Ring:
- The intermediate is then reacted with thiophene-3-carboxylic acid hydrazide to form the oxadiazole ring.
- Reaction conditions: Solvent (e.g., ethanol), dehydrating agent (e.g., phosphorus oxychloride), heating.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Acts as a ligand in receptor binding studies.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to specific receptors: The piperidine and oxadiazole moieties may interact with neurotransmitter receptors or enzymes.
Modulation of molecular pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-(1-(4-(Methoxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(furan-3-yl)-1,3,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the benzyloxy group and thiophene ring in 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole provides unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-2-4-20(5-3-1)17-29-23-8-6-19(7-9-23)16-28-13-10-21(11-14-28)24-26-27-25(30-24)22-12-15-31-18-22/h1-9,12,15,18,21H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQLWJEXJDBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)







![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

